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Compound of Interest

Compound Name: Shp2-IN-20

Cat. No.: B12378330 Get Quote

Both TNO-155 and SHP099 are selective, orally bioavailable, allosteric inhibitors of SHP2.[2][3]

They function by binding to a tunnel-like pocket at the interface of the N-terminal SH2, C-

terminal SH2, and the protein tyrosine phosphatase (PTP) domains.[2] This binding stabilizes

SHP2 in its autoinhibited conformation, preventing its activation and subsequent downstream

signaling.[4] By locking SHP2 in this inactive state, these inhibitors effectively block the RAS-

ERK signaling cascade, leading to decreased proliferation and survival of cancer cells

dependent on this pathway.
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Figure 1: Simplified SHP2 signaling pathway and the mechanism of allosteric inhibition.

Biochemical and Cellular Potency
A direct comparison of the biochemical and cellular activities of TNO-155 and SHP099 reveals

differences in their potency.
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Parameter TNO-155 SHP099 Reference(s)

Biochemical IC₅₀ (WT

SHP2)
0.011 µM 0.071 µM

Cellular pERK IC₅₀

(KYSE520)
0.008 µM Not specified

Cellular Proliferation

IC₅₀ (KYSE520)
0.100 µM Not specified

Cellular Proliferation

EC₅₀
~160 µM ~23 µM

IC₅₀: Half-maximal inhibitory concentration. EC₅₀: Half-maximal effective concentration.

In Vivo Efficacy
Both TNO-155 and SHP099 have demonstrated anti-tumor activity in preclinical xenograft

models.
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Cancer Model Inhibitor
Dosage and
Schedule

Outcome Reference(s)

Esophageal

Squamous Cell

Carcinoma

(KYSE520)

SHP099 75 mg/kg, q2d

18%

Tumor/Control

(T/C) ratio

Multiple

Myeloma (RPMI-

8226)

SHP099 Not specified
Significant tumor

growth inhibition

Colon Cancer

(MC-38)
SHP099

5 mg/kg, i.p.,

daily

Significant tumor

growth inhibition

(synergizes with

anti-PD-1)

Neuroblastoma

(Kelly, ALK-

F1174L)

TNO-155
7.5 - 20 mg/kg,

oral, twice daily

Moderate tumor

growth inhibition

Colorectal

Cancer (HT-29)
TNO-155

20 mg/kg, oral,

twice daily

Moderate tumor

growth inhibition

Clinical Development
TNO-155 has advanced into clinical trials, both as a single agent and in combination with other

targeted therapies. As of late 2020, a first-in-human study of TNO-155 in 118 patients with

advanced solid tumors showed that the drug has favorable pharmacokinetic properties and

was generally well-tolerated. The most common treatment-related adverse events were

generally Grade 1/2 and included increased blood creatine phosphokinase, peripheral edema,

diarrhea, and acneiform dermatitis. The best observed response was stable disease in 20% of

patients.

SHP099 has been extensively characterized in preclinical studies but information on its clinical

development is less readily available in the public domain.
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Detailed methodologies for the key experiments cited in this guide are provided below.

SHP2 Enzymatic Inhibition Assay
This assay quantifies the inhibitory activity of compounds on the enzymatic function of purified

SHP2 protein.

Reagents and Materials:

Purified full-length human SHP2 enzyme

Dually phosphorylated peptide substrate derived from insulin receptor substrate 1 (IRS-1) to

activate SHP2

Fluorogenic phosphatase substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate

(DiFMUP)

Assay buffer (e.g., 50 mM Bis-Tris pH 6.0, 50 mM NaCl, 5 mM DTT, 0.01% Tween-20)

Test compounds (TNO-155, SHP099) dissolved in DMSO

384-well assay plates

Procedure:

Prepare serial dilutions of the test compounds in DMSO.

In a 384-well plate, add the assay buffer.

Add the test compound or DMSO (vehicle control) to the wells.

Add the purified SHP2 enzyme and the activating IRS-1 peptide. Incubate for a

predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound binding

and enzyme activation.

Initiate the enzymatic reaction by adding the DiFMUP substrate.

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g.,

355 nm excitation, 460 nm emission) over time using a plate reader.
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Calculate the initial reaction rates and determine the percent inhibition for each compound

concentration relative to the vehicle control.

Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear

regression.

Enzymatic Assay Workflow

Start Prepare Reagents
(Enzyme, Substrate, Buffer, Compounds)

Plate Serial Dilutions
of Compounds and Controls

Add SHP2 Enzyme and
Activating Peptide

Incubate for
Compound Binding

Initiate Reaction
with DiFMUP Substrate

Measure Fluorescence
Over Time

Calculate % Inhibition
and IC₅₀

End

Click to download full resolution via product page

Figure 2: General workflow for a SHP2 enzymatic inhibition assay.

Cellular Phospho-ERK (pERK) Assay
This method assesses the inhibition of downstream signaling from SHP2 by measuring the

phosphorylation of ERK in a cellular context.

Reagents and Materials:

Cancer cell line (e.g., KYSE520)

Cell culture medium and supplements

Test compounds (TNO-155, SHP099) dissolved in DMSO

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Antibodies: Primary antibodies against pERK1/2 and total ERK1/2, and an appropriate HRP-

conjugated secondary antibody.

SDS-PAGE gels and Western blotting equipment

Chemiluminescent substrate
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Procedure:

Seed cells in multi-well plates and allow them to adhere overnight.

Treat the cells with various concentrations of the test compounds or DMSO (vehicle control)

for a specified time (e.g., 2-4 hours).

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

Determine the protein concentration of the lysates.

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF

membrane.

Block the membrane and incubate with the primary antibody against pERK1/2 overnight at

4°C.

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

Quantify the band intensities to determine the ratio of pERK to total ERK for each treatment

condition and calculate the IC₅₀ value.

Cell Proliferation Assay (MTT or CellTiter-Glo®)
This assay measures the effect of the inhibitors on the proliferation and viability of cancer cells.

Reagents and Materials:

Cancer cell line

Cell culture medium and supplements

Test compounds (TNO-155, SHP099) dissolved in DMSO

96-well plates
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MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and solubilization

solution (e.g., DMSO or acidified isopropanol) OR CellTiter-Glo® Luminescent Cell Viability

Assay kit.

Procedure (MTT Assay):

Seed cells into a 96-well plate at a predetermined density and allow them to attach

overnight.

Treat the cells with a range of concentrations of the test compounds or vehicle control for a

specified period (e.g., 72 hours).

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to

reduce the yellow MTT to purple formazan crystals.

Add solubilization solution to dissolve the formazan crystals.

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ or

EC₅₀ value.

In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of SHP2

inhibitors in a mouse model.

Materials and Methods:

Immunocompromised mice (e.g., nude or NOD/SCID)

Cancer cell line for implantation

Matrigel (optional, to support tumor growth)

Test compounds formulated for oral administration

Calipers for tumor measurement

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12378330?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells) into the flank of

each mouse.

Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200

mm³), randomize the mice into treatment and control groups.

Administer the test compound (e.g., TNO-155 or SHP099) or vehicle control to the mice

according to the specified dosage and schedule (e.g., daily oral gavage).

Measure tumor dimensions with calipers two to three times per week. Calculate tumor

volume using the formula: (Length x Width²)/2.

Monitor the body weight of the mice as an indicator of toxicity.

At the end of the study, euthanize the mice and excise the tumors for weight measurement

and further analysis (e.g., Western blotting for pERK).

Compare the tumor growth in the treatment groups to the control group to determine the anti-

tumor efficacy.
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Figure 3: The logical progression from biochemical potency to clinical activity for SHP2

inhibitors.

Summary and Conclusion
Both TNO-155 and SHP099 are potent allosteric inhibitors of SHP2 that have demonstrated

preclinical anti-tumor activity. TNO-155 shows high biochemical potency and has advanced into

clinical trials, where it has shown a manageable safety profile. SHP099 has been extensively

used as a tool compound in preclinical research and has also shown significant in vivo efficacy.

The choice between these inhibitors for research purposes may depend on the specific
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experimental context, with TNO-155 being a clinically relevant molecule and SHP099 being a

well-characterized preclinical tool. Further head-to-head preclinical studies and the maturation

of clinical data for TNO-155 will provide a more definitive comparison of their therapeutic

potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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